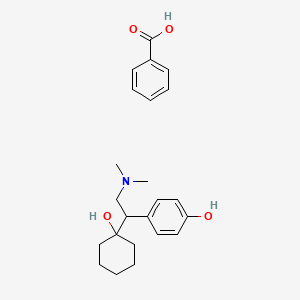

Desvenlafaxine benzoate

Beschreibung

Eigenschaften

CAS-Nummer |

1147940-37-1 |

|---|---|

Molekularformel |

C23H31NO4 |

Molekulargewicht |

385.5 g/mol |

IUPAC-Name |

benzoic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol |

InChI |

InChI=1S/C16H25NO2.C7H6O2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;8-7(9)6-4-2-1-3-5-6/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-5H,(H,8,9) |

InChI-Schlüssel |

DGJCDBBBNQGOIR-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C1=CC=C(C=C1)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Desvenlafaxine Benzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of Desvenlafaxine (B1082) Benzoate (B1203000). Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder.[1][2] The benzoate salt offers specific physicochemical properties that are advantageous for pharmaceutical development.[3] This guide details a common synthetic pathway and outlines the analytical methodologies crucial for its characterization, adhering to stringent data presentation and procedural standards.

Synthesis of Desvenlafaxine Benzoate

The synthesis of this compound is a two-stage process: first, the preparation of the active pharmaceutical ingredient (API), Desvenlafaxine free base (also known as O-desmethylvenlafaxine), followed by its conversion to the benzoate salt.

1.1. Synthesis of Desvenlafaxine Free Base

Several routes exist for the synthesis of Desvenlafaxine. A prevalent method involves the O-demethylation of Venlafaxine.[4] An alternative, multi-step synthesis starting from p-hydroxyphenylacetic acid or a related precursor offers a pathway that avoids handling Venlafaxine directly.[5][6] A generalized pathway starting from 4-methoxyphenylacetonitrile (B141487) is outlined below.[7]

-

Condensation: 4-methoxyphenylacetonitrile reacts with cyclohexanone (B45756) in the presence of a strong base (e.g., sodium amide or an alkali metal alkoxide) to form 1-[cyano-1-(4-methoxyphenyl)methyl]cyclohexanol.[7]

-

Reduction & Demethylation: The resulting intermediate undergoes a series of reactions, including reduction of the nitrile group and demethylation of the methoxy (B1213986) group. One approach involves O-demethylation using reagents like L-selectride or dodecanethiol.[4][8] A subsequent reduction of the nitrile to an amine yields the core Desvenlafaxine structure.

-

N,N-Dimethylation: The primary amine is then converted to a tertiary amine via N,N-dimethylation, often using formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or formaldehyde with a reducing agent like sodium triacetoxyborohydride, to yield Desvenlafaxine free base.

1.2. Salt Formation: Desvenlafaxine to this compound

The final step is the formation of the benzoate salt. This is an acid-base reaction where the basic Desvenlafaxine free base is reacted with benzoic acid.

-

Procedure: Desvenlafaxine free base is dissolved in a suitable organic solvent, such as acetone (B3395972) or isopropanol. A stoichiometric amount of benzoic acid, also dissolved in a suitable solvent, is added to the solution. The mixture is typically stirred, sometimes with gentle heating, to ensure complete reaction. The resulting this compound salt often precipitates out of the solution upon cooling or addition of an anti-solvent. The solid product is then isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized this compound. Key analytical techniques and their expected results are summarized below.

2.1. Physicochemical Properties

A summary of the fundamental physicochemical data for this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 4-(2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol benzoate | [9][10] |

| Molecular Formula | C₂₃H₃₁NO₄ | [11][12] |

| Molecular Weight | 385.5 g/mol | [11][12][13] |

| CAS Number | 1147940-37-1 | [9][12] |

| Appearance | Crystalline solid | [3] |

| Aqueous Solubility | >30 mg/mL at 25°C (reported as high as ~60 mg/mL) | [3] |

Table 1: Physicochemical Properties of this compound.

2.2. Spectroscopic and Chromatographic Analysis

Spectroscopic and chromatographic methods are employed to confirm the chemical structure and assess the purity of the compound.

| Technique | Purpose | Key Parameters & Expected Results |

| HPLC | Purity determination and Assay | Column: Zorbax CN (250x4.6 mm, 5µm) or equivalent C8/C18.[1][14] Mobile Phase: Methanol (B129727)/Acetonitrile and aqueous buffer (e.g., 0.1% TFA or phosphate (B84403) buffer).[1][14] Detection: UV at ~225 nm.[1] Result: A single major peak corresponding to Desvenlafaxine with a retention time characteristic of the method. Purity should be >99.5%. |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Mode: ESI+.[15] Result: A parent ion peak corresponding to the free base [M+H]⁺ at m/z 264.2.[15] The benzoate moiety is typically not observed as it is a salt. |

| ¹H NMR | Structural Elucidation | Expected Signals (Desvenlafaxine): Aromatic protons of the phenol (B47542) ring, signals for the dimethylamino group, and aliphatic protons of the cyclohexyl ring. Expected Signals (Benzoate): Aromatic protons of the benzoate counter-ion. |

| FTIR | Functional Group Identification | Characteristic peaks for O-H (hydroxyl), C-H (aliphatic/aromatic), C=O (benzoate carbonyl), and C-N (amine) functional groups. |

Table 2: Spectroscopic and Chromatographic Characterization Data.

2.3. Solid-State Characterization

The solid-state properties of the API are critical for formulation development.

| Technique | Purpose | Key Parameters & Expected Results |

| Powder X-Ray Diffraction (PXRD) | Crystalline Form Identification | A crystalline form of this compound is characterized by a powder X-ray diffraction pattern with prominent peaks at approximately 5.4, 9.5, 10.7, 16.1, 16.6, 17.3, 18.0, 19.2, 20.4, 21.5, and 23.3 ± 0.2 degrees 2Θ.[3] |

| Differential Scanning Calorimetry (DSC) | Thermal Properties | Provides information on the melting point, phase transitions, and thermal stability of the crystalline salt. |

Table 3: Solid-State Characterization Data.

Experimental Protocols

Detailed methodologies for key analytical experiments are provided below.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is for the determination of the purity of this compound by assessing the presence of any related substances.

-

Chromatographic System: A liquid chromatograph equipped with a UV detector.

-

Column: Zorbax CN, 250 mm x 4.6 mm, 5 µm particle size.[1]

-

Mobile Phase: A filtered and degassed isocratic mixture, such as Methanol and 0.1% trifluoroacetic acid in water (70:30 v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection Wavelength: 225 nm.[1]

-

Injection Volume: 20 µL.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.2 mg/mL.

-

Procedure: Inject the blank (mobile phase), a standard solution of known concentration, and the sample solution into the chromatograph. Record the chromatograms and calculate the area percentage of any impurities relative to the main Desvenlafaxine peak.

3.2. Powder X-Ray Diffraction (PXRD)

This protocol is used to identify the crystalline form of this compound.

-

Instrument: A standard powder X-ray diffractometer with Cu Kα radiation.

-

Sample Preparation: Gently powder the sample to ensure a uniform particle size. Pack the sample into the holder, ensuring a flat, even surface.

-

Instrument Settings:

-

Voltage/Current: e.g., 40 kV and 40 mA.

-

Scan Range (2θ): 3° to 40°.

-

Scan Speed: e.g., 2°/min.

-

-

Procedure: Place the sample holder in the diffractometer and initiate the scan. Process the resulting data to identify the angular positions (2θ) and intensities of the diffraction peaks. Compare the resulting pattern with reference data to confirm the crystalline form.[3]

3.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is for the definitive identification and confirmation of Desvenlafaxine.

-

LC System: A high-performance liquid chromatograph.

-

MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: Thermo-BDS Hypersil C8, 50 mm x 4.6 mm, 3 µm.[15]

-

Mobile Phase: Isocratic mixture of 5 mM ammonium (B1175870) acetate (B1210297) buffer and methanol (20:80, v/v).[15]

-

Flow Rate: 0.8 mL/min.[15]

-

Ionization Mode: ESI, Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: For Desvenlafaxine, monitor the transition of the precursor ion m/z 264.2 to the product ion m/z 58.1.[15]

-

Sample Preparation: Prepare a dilute solution of this compound in the mobile phase (e.g., 10 ng/mL).

-

Procedure: Inject the sample into the LC-MS/MS system. Confirm the presence of Desvenlafaxine by observing a peak at the correct retention time with the specified m/z transition.

This guide provides a foundational framework for the synthesis and rigorous characterization of this compound. The outlined protocols and data serve as a valuable resource for quality control, formulation development, and regulatory submissions within the pharmaceutical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. US10207982B2 - Solid forms of desvenlafaxine - Google Patents [patents.google.com]

- 3. WO2012140577A1 - Modified release pharmaceutical compositions of desvenlafaxine - Google Patents [patents.google.com]

- 4. Portico [access.portico.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US8754261B2 - Process for the preparation of O-desmethyl-venlafaxine and salts thereof - Google Patents [patents.google.com]

- 8. US20100121108A1 - Process for synthesizing desvenlafaxine free base and salts or solvates thereof - Google Patents [patents.google.com]

- 9. chemwhat.com [chemwhat.com]

- 10. This compound | 1147940-37-1 | SynZeal [synzeal.com]

- 11. This compound | C23H31NO4 | CID 25265778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. GSRS [gsrs.ncats.nih.gov]

- 14. banglajol.info [banglajol.info]

- 15. Novel LC- ESI-MS/MS method for desvenlafaxine estimation human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Polymorphism of Desvenlafaxine Benzoate: A Technical Guide to Its Characterization and Implications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desvenlafaxine (B1082), a potent serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed antidepressant. The selection of a suitable salt form and the control of its solid-state properties, particularly polymorphism, are critical for ensuring consistent quality, stability, and bioavailability of the final drug product. This technical guide provides an in-depth analysis of the known polymorphic forms of desvenlafaxine benzoate (B1203000), a salt of desvenlafaxine. It details their physicochemical characterization, methods of preparation, and the significant implications of polymorphism on the therapeutic efficacy and manufacturability of desvenlafaxine-based pharmaceuticals. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and analysis of solid dosage forms of desvenlafaxine.

Introduction to Polymorphism in Pharmaceuticals

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[1] These different crystalline forms are known as polymorphs. Polymorphs of the same compound can exhibit distinct physicochemical properties, including:

-

Solubility and Dissolution Rate: Different lattice energies of polymorphs can lead to variations in their solubility, which in turn affects the dissolution rate and bioavailability of the drug.

-

Melting Point: Each polymorph has a unique melting point.

-

Stability: Polymorphs can have different chemical and physical stability. A metastable form may convert to a more stable form over time, which can impact the shelf-life and therapeutic effect of the drug product.

-

Mechanical Properties: Properties such as hardness, tabletability, and flowability can differ between polymorphs, affecting the manufacturing process of the final dosage form.

Given these potential differences, the identification, characterization, and control of polymorphism are critical aspects of pharmaceutical development.

Known Polymorphic Forms of Desvenlafaxine Benzoate

Currently, two distinct crystalline forms of this compound have been identified in the public domain. For clarity in this guide, they will be referred to as Form I and Form L .

Physicochemical Characterization

The primary techniques used to characterize the polymorphic forms of this compound are X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

Table 1: X-Ray Powder Diffraction (XRPD) Data for this compound Polymorphs

| 2θ Angle (±0.2°) - Form I[2] | 2θ Angle (±0.2°) - Form L[3] |

| 5.81 | 5.4 |

| 12.16 | 8.3 |

| 13.22 | 9.5 |

| 14.74 | 10.7 |

| 15.66 | 16.1 |

| 15.90 | 16.6 |

| 16.14 | 17.3 |

| 17.65 | 18.0 |

| 19.40 | 18.8 |

| 19.73 | 19.2 |

| 19.85 | 20.4 |

| 20.46 | 21.5 |

| 22.42 | 23.3 |

| 24.53 | 23.9 |

| 24.81 | 24.9 |

| 25.23 | 28.3 |

| 26.65 | 29.9 |

| 28.62 |

Table 2: Thermal Analysis Data for this compound Polymorphs

| Polymorph | Analytical Technique | Observation |

| Form L | Differential Scanning Calorimetry (DSC) | Endothermic peak at 145.88°C[3] |

Implications of Polymorphism on this compound Properties

The existence of different polymorphic forms of this compound has significant implications for its development as a pharmaceutical product.

Solubility and Bioavailability

The aqueous solubility of a drug is a key determinant of its oral bioavailability. While specific comparative solubility data for Form I and Form L is not publicly available, it is a well-established principle that different polymorphs can exhibit different solubilities. This compound has been reported to have an aqueous solubility of greater than 30 mg/mL, and more specifically, around 60 mg/mL at 25°C.[4]

The absolute oral bioavailability of desvenlafaxine has been determined to be approximately 80%.[5][6][7] It is crucial to note that this value is for the active moiety, desvenlafaxine, and was determined from studies using the succinate (B1194679) salt. While the bioavailability is not expected to change for the active drug itself, the rate and extent of absorption can be influenced by the dissolution rate of the specific salt and polymorphic form used in the formulation. A more soluble polymorph would be expected to have a faster dissolution rate, which could lead to a faster onset of action.

Stability and Manufacturing

The relative stability of polymorphs is a critical consideration. One polymorph may be thermodynamically more stable than another. The less stable (metastable) form may convert to the stable form during manufacturing or storage, especially in the presence of heat, humidity, or mechanical stress. Such a transformation can lead to changes in the drug product's physical properties, affecting its performance and shelf-life. Stability studies under various conditions, as guided by the International Council for Harmonisation (ICH), are essential to identify the most stable polymorph and to establish appropriate storage conditions.[8][9]

From a manufacturing perspective, different polymorphs can have different crystal habits and mechanical properties, such as flowability and compressibility. These differences can impact the uniformity of the blend and the consistency of the final dosage form, such as tablets.

Experimental Protocols

The following sections detail the general methodologies for the preparation and characterization of this compound polymorphs.

Preparation of this compound Polymorphs

Preparation of Crystalline Form L:

This process involves the reaction of desvenlafaxine free base with benzoic acid in an alcohol solvent.[1]

-

Dissolution: Dissolve (±)-desvenlafaxine free base in an alcohol (e.g., methanol (B129727) or isopropanol) at a ratio of 1-10 volumes of the solvent.

-

Reaction: Add benzoic acid to the solution. The reaction can be carried out at a temperature range of 10-100°C, preferably between 40-75°C.

-

Stirring: Stir the reaction mixture for approximately 30 to 75 minutes.

-

Isolation: Isolate the resulting solid by filtration.

-

Drying: Dry the isolated solid under vacuum.

The specific polymorph obtained can be influenced by the choice of solvent, temperature, and cooling rate.

Characterization Methods

4.2.1. X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying and differentiating crystalline forms.[10][11][12]

-

Principle: X-rays are diffracted by the crystal lattice of a solid material, producing a unique diffraction pattern for each crystalline structure.

-

Instrumentation: A powder diffractometer equipped with a copper (Cu) Kα radiation source is typically used.

-

Sample Preparation: The sample is finely powdered to ensure random orientation of the crystallites.

-

Data Collection: The diffraction pattern is typically collected over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1 second per step.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is used to identify the characteristic peaks of each polymorph.

4.2.2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point and heat of fusion.[13][14]

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed into an aluminum pan and sealed.

-

Analysis: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. The resulting thermogram shows endothermic or exothermic events, such as melting or crystallization.

4.2.3. Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of a material and to quantify the amount of volatile components, such as water or residual solvents.[15]

-

Principle: TGA measures the change in mass of a sample as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample is placed in a tared pan.

-

Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The resulting curve shows the percentage of weight loss versus temperature.

Visualizations

Signaling Pathway of Desvenlafaxine

Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI). It exerts its therapeutic effect by blocking the reuptake of these neurotransmitters in the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission.[16][17][18][19][20]

References

- 1. US8481596B2 - Polymomorph of this compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mcgill.ca [mcgill.ca]

- 4. WO2012140577A1 - Modified release pharmaceutical compositions of desvenlafaxine - Google Patents [patents.google.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. The Absolute Bioavailability of Desvenlafaxine in Healthy Subjects | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Crystal forms of the hydrogen oxalate salt of o-desmethylvenlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 12. usp.org [usp.org]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 17. SNRIs: mechanism of action and clinical features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. psychscenehub.com [psychscenehub.com]

- 19. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]

- 20. encyclopedia.pub [encyclopedia.pub]

Desvenlafaxine Benzoate: A Technical Guide to Neuroreceptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desvenlafaxine (B1082), the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder.[1][2][3] Its therapeutic efficacy is primarily attributed to its high affinity for the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, leading to an increase in the synaptic concentrations of these neurotransmitters.[4][5] This technical guide provides an in-depth overview of the neuroreceptor binding affinity of desvenlafaxine benzoate, presenting quantitative data, detailed experimental protocols for binding assays, and visualizations of its mechanism of action and experimental workflows.

Core Mechanism of Action: Serotonin and Norepinephrine Reuptake Inhibition

Desvenlafaxine exerts its antidepressant effects by binding to and inhibiting the serotonin and norepinephrine transporters.[5] This blockage of reuptake results in a higher concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[5] In vitro studies have demonstrated that desvenlafaxine is approximately ten times more potent at inhibiting serotonin reuptake than norepinephrine reuptake.[6]

Quantitative Neuroreceptor Binding Affinity

The binding affinity of desvenlafaxine for various neuroreceptors and transporters has been quantified using in vitro radioligand binding assays. The data, presented as inhibitor constant (Ki) and half-maximal inhibitory concentration (IC50) values, are summarized below. A lower Ki value indicates a higher binding affinity. For comparative purposes, data for the parent compound, venlafaxine, are also included.

| Target | Desvenlafaxine (Ki, nM) | Desvenlafaxine (IC50, nM) | Venlafaxine (Ki, nM) | Reference(s) |

| Serotonin Transporter (SERT) | 40.2 ± 1.6 | 47.3 ± 19.4 | 82 | [7][8][9] |

| Norepinephrine Transporter (NET) | 558.4 ± 121.6 | 531.3 ± 113.0 | 2480 | [7][8][9] |

| Dopamine Transporter (DAT) | >10,000 | 62% inhibition at 100 µM | - | [8][9] |

| Muscarinic-Cholinergic Receptors | No significant affinity | - | No significant affinity | [4] |

| H1-Histaminergic Receptors | No significant affinity | - | No significant affinity | [4] |

| α1-Adrenergic Receptors | No significant affinity | - | No significant affinity | [4] |

Data are presented as mean ± standard error of the mean where available.

Experimental Protocols: Radioligand Binding Assays

The determination of desvenlafaxine's binding affinity for SERT and NET is typically achieved through competitive radioligand binding assays. These assays measure the ability of desvenlafaxine to displace a specific high-affinity radioligand from its target transporter.

General Workflow

The general workflow for a competitive radioligand binding assay involves the preparation of a cell membrane suspension containing the transporter of interest, incubation with a radioligand and the test compound (desvenlafaxine), separation of bound and free radioligand, and quantification of radioactivity.

Detailed Methodology for SERT Binding Assay

-

Cell Line and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are cultured to confluency. The cells are then harvested and homogenized in an ice-cold assay buffer. The homogenate undergoes centrifugation to pellet the cell membranes, which are then resuspended in fresh assay buffer. The protein concentration of the membrane preparation is determined.[3]

-

Radioligand: [³H]Citalopram is commonly used as the radioligand due to its high affinity and selectivity for SERT.[3]

-

Assay Procedure:

-

In a 96-well microplate, reactions are set up in triplicate.

-

For total binding, the assay buffer, [³H]citalopram, and the cell membrane suspension are added to the wells.

-

For non-specific binding, a high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine) is included in the reaction mixture.[3]

-

For the competition assay, serial dilutions of desvenlafaxine are added to the wells along with the cell membrane preparation and [³H]citalopram at a concentration near its dissociation constant (Kd).

-

The plate is incubated, typically at room temperature (around 25°C), for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Quantification: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are washed with ice-cold wash buffer to remove unbound radioligand. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for desvenlafaxine is determined by non-linear regression analysis of the competition curve. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.

Detailed Methodology for NET Binding Assay

-

Cell Line and Membrane Preparation: Similar to the SERT assay, cell membranes are prepared from a stable cell line, such as HEK-293 or Chinese Hamster Ovary (CHO) cells, expressing the human norepinephrine transporter (hNET).[1]

-

Radioligand: [³H]Nisoxetine is a commonly used radioligand for NET binding assays.[1]

-

Assay Procedure:

-

The assay is performed in a 96-well microplate.

-

Total binding wells contain assay buffer, [³H]nisoxetine, and the hNET membrane suspension.

-

Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor, such as 10 µM Desipramine.[1]

-

For the competitive binding curve, varying concentrations of desvenlafaxine are incubated with [³H]nisoxetine and the hNET membrane suspension. The concentration of [³H]nisoxetine is kept close to its Kd for NET.

-

Incubation is carried out at room temperature for 60-90 minutes to reach equilibrium.[1]

-

-

Filtration and Quantification: The separation of bound and free radioligand and the quantification of radioactivity are performed as described for the SERT assay.

-

Data Analysis: The IC50 and Ki values for desvenlafaxine at the norepinephrine transporter are calculated using the same principles and equations as for the SERT assay.

Conclusion

The neuroreceptor binding profile of desvenlafaxine is characterized by a high affinity for the serotonin transporter and a moderate affinity for the norepinephrine transporter, with negligible interaction with other neuroreceptors. This selective dual reuptake inhibition is the primary mechanism underlying its therapeutic effects in the treatment of major depressive disorder. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and neuropharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Desvenlafaxine succinate: A new serotonin and norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Desvenlafaxine succinate identifies novel antagonist binding determinants in the human norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of an allosteric citalopram-binding site at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Desvenlafaxine Benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desvenlafaxine (B1082), the major active metabolite of venlafaxine (B1195380), is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD). This technical guide provides a comprehensive overview of the preclinical pharmacology of desvenlafaxine benzoate (B1203000), focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile in non-clinical studies. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience. All quantitative data are summarized in structured tables, and key experimental methodologies are described in detail. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the preclinical evaluation of this compound.

Introduction

Desvenlafaxine is a structurally novel antidepressant that exerts its therapeutic effects through the potent and selective inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake.[1][2] Unlike its parent compound, venlafaxine, desvenlafaxine has a more straightforward metabolic profile, which may offer advantages in terms of drug-drug interactions.[2] This guide delves into the core preclinical data that have characterized the pharmacological properties of desvenlafaxine.

Mechanism of Action

The primary mechanism of action of desvenlafaxine is the potentiation of serotonergic and noradrenergic neurotransmission in the central nervous system through the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1]

In Vitro Transporter Binding and Reuptake Inhibition

Preclinical studies using competitive radioligand binding assays have demonstrated that desvenlafaxine has a high affinity for the human serotonin transporter and a moderate affinity for the human norepinephrine transporter.[2][3] Its affinity for the human dopamine (B1211576) transporter is weak.[2][3] Functional assays measuring the inhibition of neurotransmitter uptake confirm that desvenlafaxine is a potent inhibitor of both serotonin and norepinephrine reuptake.[3] Desvenlafaxine is approximately 10-fold more potent at inhibiting serotonin uptake than norepinephrine uptake.[2]

dot

Caption: Mechanism of action of Desvenlafaxine in the synaptic cleft.

Receptor Binding Profile

In vitro studies have shown that desvenlafaxine lacks significant affinity for a wide range of other receptors, including muscarinic-cholinergic, H1-histaminergic, and α1-adrenergic receptors.[1] It also does not exhibit monoamine oxidase (MAO) inhibitory activity.[1] This selective profile contributes to its favorable side-effect profile compared to older classes of antidepressants.

Data Presentation: Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of desvenlafaxine.

Table 1: In Vitro Transporter Binding Affinities and Functional Inhibition

| Target | Species | Assay Type | Parameter | Value | Reference(s) |

| Serotonin Transporter (SERT) | Human | Radioligand Binding | Ki | 40.2 ± 1.6 nM | [3] |

| Norepinephrine Transporter (NET) | Human | Radioligand Binding | Ki | 558.4 ± 121.6 nM | [3] |

| Dopamine Transporter (DAT) | Human | Radioligand Binding | % Inhibition @ 100 µM | 62% | [3] |

| Serotonin Transporter (SERT) | Human | [3H]5-HT Uptake | IC50 | 47.3 ± 19.4 nM | [3] |

| Norepinephrine Transporter (NET) | Human | [3H]NE Uptake | IC50 | 531.3 ± 113.0 nM | [3] |

Table 2: Preclinical Pharmacokinetic Parameters in Rats

| Species | Dose | Route | Cmax (µM) | Tmax (h) | t1/2 (h) | Brain/Plasma Ratio | Reference(s) |

| Sprague-Dawley Rat (Ovariectomized) | 30 mg/kg | Oral | 7.0 (Plasma) | 0.5 | 3.0 (Plasma) | 1.7 | [4] |

| 10.8 (Brain) | 0.5 | 2.1 (Brain) | |||||

| 9.5 (Hypothalamus) | 0.5 | 2.5 (Hypothalamus) |

Table 3: In Vitro Metabolism of Desvenlafaxine

| Metabolic Pathway | Primary Enzyme(s) | Contribution | Reference(s) |

| Glucuronidation | UGT Isoforms | Major | [1] |

| Oxidative Metabolism (N-demethylation) | CYP3A4 | Minor | [1] |

Table 4: In Vitro Cytochrome P450 (CYP) Inhibition Profile

| CYP Isozyme | Inhibition | IC50 / Ki | Reference(s) |

| CYP1A2 | Weak | ~130 µM | |

| CYP2A6 | No significant inhibition | >100 µM | [5] |

| CYP2C8 | No significant inhibition | >100 µM | [5] |

| CYP2C9 | No significant inhibition | >100 µM | [5] |

| CYP2C19 | No significant inhibition | >100 µM | [5] |

| CYP2D6 | No significant inhibition | >100 µM | [5] |

| CYP3A4 | No significant inhibition | >100 µM | [5] |

Experimental Protocols

In Vitro Transporter Binding and Reuptake Assays

Objective: To determine the binding affinity (Ki) and functional inhibitory potency (IC50) of desvenlafaxine at human serotonin and norepinephrine transporters.

Methodology: Competitive Radioligand Binding Assay [3][6]

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human SERT or NET are cultured under standard conditions. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay:

-

For hSERT: Membranes are incubated with a specific radioligand (e.g., [3H]-citalopram) and varying concentrations of desvenlafaxine in a suitable buffer.

-

For hNET: Membranes are incubated with a specific radioligand (e.g., [3H]-nisoxetine) and varying concentrations of desvenlafaxine.

-

-

Incubation: The reaction mixtures are incubated to allow for binding equilibrium to be reached.

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Methodology: Neurotransmitter Uptake Inhibition Assay [3]

-

Cell Culture: HEK293 cells expressing hSERT or hNET are grown in appropriate culture plates.

-

Uptake Assay:

-

Cells are pre-incubated with varying concentrations of desvenlafaxine.

-

The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter ([3H]-5-HT for hSERT or [3H]-NE for hNET).

-

-

Incubation: The cells are incubated for a short period to allow for neurotransmitter uptake.

-

Termination and Lysis: The uptake is terminated by washing with ice-cold buffer. The cells are then lysed to release the internalized radiolabeled neurotransmitter.

-

Detection and Analysis: The amount of radioactivity in the cell lysate is measured by liquid scintillation counting. IC50 values are determined by non-linear regression analysis of the concentration-response curves.

In Vivo Microdialysis

Objective: To measure the effect of desvenlafaxine on extracellular levels of serotonin and norepinephrine in the rat brain.

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized and stereotaxically implanted with a microdialysis guide cannula targeting a specific brain region (e.g., hypothalamus or prefrontal cortex).

-

Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Sampling: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Desvenlafaxine is administered systemically (e.g., subcutaneously or orally).

-

Post-Dosing Sampling: Dialysate collection continues for several hours after drug administration.

-

Neurotransmitter Analysis: The concentrations of serotonin and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the mean baseline concentration.

dot

Caption: Preclinical evaluation workflow for a novel antidepressant.

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

Preclinical studies in rats demonstrate that desvenlafaxine is rapidly absorbed following oral administration, with peak plasma and brain concentrations reached within approximately 30 minutes.[4] It exhibits good brain penetration, with brain-to-plasma ratios greater than one.[4]

The primary metabolic pathway for desvenlafaxine is conjugation via UDP-glucuronosyltransferase (UGT) isoforms.[1] A minor pathway involves oxidative metabolism (N-demethylation) mediated by CYP3A4.[1] Importantly, the CYP2D6 metabolic pathway is not significantly involved in the metabolism of desvenlafaxine, which distinguishes it from venlafaxine.[1]

Elimination is primarily through the kidneys, with a significant portion of the drug excreted unchanged in the urine.[1][2]

Cytochrome P450 Inhibition

In vitro studies using human liver microsomes have shown that desvenlafaxine is a weak inhibitor of CYP enzymes, with IC50 or Ki values generally greater than 100 µM.[5] This suggests a low potential for clinically significant drug-drug interactions mediated by CYP inhibition.

Pharmacodynamics

In vivo microdialysis studies in the hypothalamus of ovariectomized rats have shown that a 30 mg/kg subcutaneous dose of desvenlafaxine, in the presence of a 5-HT1A antagonist, significantly increases extracellular serotonin levels by 225% within one hour.[4] Norepinephrine levels were also increased by 44% at three hours post-dosing, while dopamine levels remained unchanged.[4] These findings confirm the dual mechanism of action of desvenlafaxine in vivo.

Preclinical Efficacy in Animal Models of Depression

While specific quantitative data for desvenlafaxine in the forced swim test and tail suspension test were not available in the reviewed literature, the established efficacy of SNRI-class antidepressants in these models is well-documented. These models are used to assess the antidepressant-like activity of compounds by measuring the duration of immobility in response to an inescapable stressor. Antidepressants typically reduce the immobility time, reflecting an increase in escape-oriented behavior.

dot

Caption: Logical relationship of Desvenlafaxine's mechanism to effect.

Safety Pharmacology

Non-clinical safety pharmacology studies are a critical component of the preclinical evaluation of any new drug candidate. While detailed proprietary safety pharmacology data are not publicly available, the overall preclinical profile of desvenlafaxine has supported its clinical development and approval for the treatment of MDD.

Conclusion

The preclinical pharmacological profile of desvenlafaxine benzoate establishes it as a potent and selective serotonin-norepinephrine reuptake inhibitor. Its high affinity for SERT and moderate affinity for NET, coupled with its ability to increase extracellular levels of both neurotransmitters in vivo, provides a clear mechanism for its antidepressant effects. The pharmacokinetic profile of desvenlafaxine is characterized by good brain penetration and a metabolic pathway that is less dependent on the CYP2D6 enzyme system compared to its parent compound, venlafaxine, suggesting a lower potential for certain drug-drug interactions. The data summarized in this technical guide provide a solid foundation for understanding the preclinical properties of desvenlafaxine and support its clinical use in the treatment of major depressive disorder. This comprehensive overview serves as a valuable resource for scientists and researchers in the field of neuropsychopharmacology and drug development.

References

- 1. pfizermedical.com [pfizermedical.com]

- 2. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desvenlafaxine succinate: A new serotonin and norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Desvenlafaxine May Accelerate Neuronal Maturation in the Dentate Gyri of Adult Male Rats | PLOS One [journals.plos.org]

- 5. Desvenlafaxine and venlafaxine exert minimal in vitro inhibition of human cytochrome P450 and P-glycoprotein activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Serotonergic and Noradrenergic Activity of Desvenlafaxine Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the management of major depressive disorder.[1][2] Its therapeutic efficacy is attributed to its potent inhibition of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), leading to an increase in the synaptic availability of these neurotransmitters.[3][4] This technical guide provides an in-depth overview of the in vitro serotonergic and noradrenergic activity of Desvenlafaxine benzoate (B1203000), presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and relevant biological pathways.

Quantitative Pharmacological Data

The in vitro activity of Desvenlafaxine has been characterized through various binding and reuptake inhibition assays. The following tables summarize the key quantitative data for its interaction with human serotonin and norepinephrine transporters.

Table 1: Binding Affinity of Desvenlafaxine for Human Serotonin and Norepinephrine Transporters

| Transporter | Radioligand | K_i_ (nM) | Reference |

| Human Serotonin Transporter (hSERT) | [³H]Citalopram | 40.2 ± 1.6 | [5][6] |

| Human Norepinephrine Transporter (hNET) | [³H]Nisoxetine | 558.4 ± 121.6 | [5][6] |

K_i_ (Inhibition Constant): A measure of the binding affinity of a ligand to a transporter. Lower K_i_ values indicate higher affinity.

Table 2: Reuptake Inhibition Potency of Desvenlafaxine at Human Serotonin and Norepinephrine Transporters

| Transporter | Substrate | IC_50_ (nM) | Reference |

| Human Serotonin Transporter (hSERT) | [³H]Serotonin ([³H]5-HT) | 47.3 ± 19.4 | [5][6] |

| Human Norepinephrine Transporter (hNET) | [³H]Norepinephrine ([³H]NE) | 531.3 ± 113.0 | [5][6] |

IC_50_ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the rate of neurotransmitter uptake by 50%.

Desvenlafaxine exhibits a higher affinity and inhibitory potency for the serotonin transporter compared to the norepinephrine transporter, with an approximate 10-fold greater potency for serotonin uptake inhibition.[2] It displays weak affinity for the dopamine (B1211576) transporter.[5][7]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the serotonergic and noradrenergic activity of Desvenlafaxine.

Radioligand Binding Assay for SERT and NET

This assay determines the binding affinity (K_i_) of Desvenlafaxine for the serotonin and norepinephrine transporters.

a. Materials and Reagents:

-

Cell Membranes: Membranes from cell lines stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET) (e.g., HEK293 or CHO cells).

-

Radioligands: [³H]Citalopram for SERT or [³H]Nisoxetine for NET.

-

Test Compound: Desvenlafaxine benzoate.

-

Reference Compound: A known high-affinity ligand for the respective transporter (e.g., Fluoxetine for SERT, Desipramine for NET) for determination of non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Scintillation Cocktail.

-

96-well microplates and glass fiber filter mats.

-

Cell harvester and liquid scintillation counter.

b. Procedure:

-

Membrane Preparation:

-

Culture cells expressing hSERT or hNET to confluency.

-

Harvest cells and centrifuge.

-

Wash the cell pellet with ice-cold Assay Buffer.

-

Resuspend the pellet in Assay Buffer and homogenize.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in fresh Assay Buffer and determine the protein concentration.

-

-

Binding Assay:

-

Prepare serial dilutions of Desvenlafaxine in Assay Buffer.

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Assay Buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Reference compound, radioligand, and membrane preparation.

-

Test Compound: Desvenlafaxine dilution, radioligand, and membrane preparation.

-

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid filtration through the glass fiber filter mat using a cell harvester.

-

Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

-

Radioactivity Counting:

-

Dry the filter mat.

-

Add scintillation cocktail to each filter.

-

Count the radioactivity using a liquid scintillation counter.

-

c. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Desvenlafaxine concentration.

-

Determine the IC_50_ value from the resulting dose-response curve using non-linear regression.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Neurotransmitter Reuptake Inhibition Assay

This assay measures the functional potency (IC_50_) of Desvenlafaxine in inhibiting the reuptake of serotonin and norepinephrine into cells.

a. Materials and Reagents:

-

Cell Line: A suitable cell line endogenously or recombinantly expressing hSERT or hNET (e.g., JAR cells, SK-N-BE(2)C cells, or transfected HEK293 cells).[8]

-

Radiolabeled Substrates: [³H]Serotonin ([³H]5-HT) or [³H]Norepinephrine ([³H]NE).

-

Test Compound: this compound.

-

Reference Inhibitor: A known potent inhibitor for the respective transporter (e.g., Citalopram for SERT, Desipramine for NET) for determination of non-specific uptake.

-

Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.

-

Wash Buffer: Ice-cold KRH buffer.

-

Lysis Buffer: Typically contains a detergent like Triton X-100.

-

Scintillation Cocktail.

-

96-well cell culture plates and liquid scintillation counter.

b. Procedure:

-

Cell Culture:

-

Plate the cells in 96-well plates and allow them to grow to a confluent monolayer.

-

-

Uptake Assay:

-

Wash the cells with pre-warmed Uptake Buffer.

-

Pre-incubate the cells with various concentrations of Desvenlafaxine or the reference inhibitor in Uptake Buffer for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiate the uptake by adding the radiolabeled substrate ([³H]5-HT or [³H]NE) to each well.

-

Incubate for a short, linear uptake period (e.g., 5-15 minutes) at 37°C.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold Wash Buffer.

-

Lyse the cells by adding Lysis Buffer and shaking.

-

-

Radioactivity Counting:

-

Transfer the cell lysate to scintillation vials.

-

Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

c. Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake (in the presence of the reference inhibitor) from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the Desvenlafaxine concentration.

-

Determine the IC_50_ value from the resulting dose-response curve using non-linear regression analysis.

Visualizations

Signaling Pathways and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the mechanism of action of Desvenlafaxine.

Caption: Serotonergic signaling pathway and the inhibitory action of Desvenlafaxine.

Caption: Noradrenergic signaling pathway and the inhibitory action of Desvenlafaxine.

Experimental Workflow

Caption: General experimental workflow for in vitro characterization of Desvenlafaxine.

Logical Relationship of Dual Mechanism

Caption: Logical relationship of Desvenlafaxine's dual inhibitory mechanism.

Conclusion

The in vitro pharmacological profile of this compound is characterized by a potent and selective inhibition of the serotonin and norepinephrine transporters. Its higher affinity for SERT over NET underlies its classification as an SNRI. The data and methodologies presented in this guide provide a comprehensive technical resource for researchers and professionals involved in the study and development of antidepressant therapeutics. The provided visualizations offer a clear understanding of the molecular mechanisms and experimental approaches central to the characterization of Desvenlafaxine's in vitro activity.

References

- 1. Receptor-Ligand Binding Assays [labome.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

Crystalline Structure of Desvenlafaxine Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystalline structure of Desvenlafaxine (B1082) benzoate (B1203000), an active pharmaceutical ingredient (API). The document outlines the known polymorphic forms, their characterization data, and detailed experimental protocols for their analysis. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development and characterization of this compound.

Introduction to the Crystalline State of Desvenlafaxine Benzoate

Desvenlafaxine, the O-desmethylated major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI). The benzoate salt of Desvenlafaxine has been the subject of crystallographic studies to identify and characterize its solid-state forms. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development, as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability.

This guide details the crystallographic and thermal properties of known crystalline forms of this compound, providing a foundational understanding for solid-state chemistry and formulation development.

Known Crystalline Forms of this compound

Currently, two distinct crystalline forms of this compound have been identified in the public domain, primarily through patent literature. These forms are designated herein as Form L and Form II.

Crystalline Form L

A specific crystalline form of (±)-desvenlafaxine benzoate, designated as Form L, has been characterized.[1][2]

Crystalline Form II

Another crystalline form of this compound has been identified with a distinct X-ray powder diffraction pattern.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the known crystalline forms of this compound for ease of comparison.

Table 1: X-Ray Powder Diffraction (XRPD) Data for Crystalline Forms of this compound

| Form L[1][2] | Form II[3] |

| 2θ (±0.2°) | 2θ (±0.2°) |

| 5.4 | 5.4 |

| 8.3 | 9.5 |

| 9.5 | 10.7 |

| 10.7 | 16.1 |

| 16.1 | 16.6 |

| 16.6 | 17.3 |

| 17.3 | 18.0 |

| 18.0 | 19.2 |

| 18.8 | 20.4 |

| 19.2 | 21.5 |

| 20.4 | 23.3 |

| 21.5 | 24.9 |

| 23.3 | 28.3 |

| 23.9 | 29.9 |

| 24.9 | |

| 28.3 | |

| 29.9 |

Table 2: Thermal Analysis Data for Crystalline Form L of this compound

| Thermal Analysis Technique | Parameter | Value | Reference |

| Differential Scanning Calorimetry (DSC) | Endothermic Peak | 145.88 °C | [1][2] |

| Melting Range | 147 °C to 149 °C | [1][2] | |

| Thermogravimetric Analysis (TGA) | Weight Loss (20 to 250 °C at 10 °C/minute) | 0.546% | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the preparation and analysis of crystalline this compound.

Preparation of Crystalline Form L

A reported method for the preparation of crystalline Form L of (±)-desvenlafaxine benzoate involves the following steps[1][2]:

-

Provide a solution of (±)-desvenlafaxine free base in an alcohol solvent.

-

Add benzoic acid to the solution.

-

Heat the mixture.

-

Isolate the resulting solid.

X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form and to determine the characteristic diffraction peaks.

Methodology:

-

Sample Preparation: A small amount of the this compound powder is gently ground to ensure a random orientation of the crystals. The powder is then packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer is used.

-

Data Collection:

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the positions of the diffraction peaks.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of the crystalline form.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.[5]

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate of 10 °C/minute is typically applied.[5]

-

Temperature Range: The sample is heated from ambient temperature to a temperature above the expected melting point (e.g., 25 °C to 200 °C).

-

Atmosphere: A constant purge of an inert gas, such as nitrogen, is maintained at a flow rate of 50 mL/minute.

-

-

Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature and the peak maximum of any endothermic or exothermic events.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and determine the presence of volatile materials such as solvents or water.[6][7]

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg is placed in a tared TGA pan.

-

Instrumentation: A thermogravimetric analyzer is used.

-

Experimental Conditions:

-

Heating Rate: The sample is heated at a constant rate, typically 10 °C/minute.[6]

-

Temperature Range: The analysis is performed over a temperature range relevant to the stability of the compound (e.g., 25 °C to 300 °C).

-

Atmosphere: An inert atmosphere, such as nitrogen, is maintained with a typical purge rate.

-

-

Data Analysis: The TGA curve, which plots the percentage of weight loss against temperature, is analyzed to identify the temperatures at which weight loss occurs and the magnitude of the loss.[6]

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the crystalline form, which provides information about its molecular structure and bonding.

Methodology:

-

Sample Preparation: The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[8] A small amount of the powder is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared spectrometer equipped with an ATR accessory.

-

Data Collection:

-

Spectral Range: Typically 4000 to 400 cm⁻¹.[9]

-

Resolution: A resolution of 4 cm⁻¹ is commonly used.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting FTIR spectrum, a plot of absorbance or transmittance versus wavenumber, is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of crystalline pharmaceutical materials.

References

- 1. US8481596B2 - Polymomorph of this compound - Google Patents [patents.google.com]

- 2. US20120316238A1 - novel polymomorph of this compound - Google Patents [patents.google.com]

- 3. WO2012140577A1 - Modified release pharmaceutical compositions of desvenlafaxine - Google Patents [patents.google.com]

- 4. US10207982B2 - Solid forms of desvenlafaxine - Google Patents [patents.google.com]

- 5. The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients - TA Instruments [tainstruments.com]

- 6. improvedpharma.com [improvedpharma.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. apexinstrument.me [apexinstrument.me]

- 9. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]

Desvenlafaxine Benzoate: A Technical Guide to Solubility and pKa Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of desvenlafaxine (B1082) benzoate (B1203000), focusing on its solubility and pKa. The following sections present quantitative data, detailed experimental protocols for characterization, and visual representations of the analytical workflows. This information is critical for formulation development, analytical method development, and understanding the biopharmaceutical behavior of this active pharmaceutical ingredient.

Physicochemical Properties of Desvenlafaxine and its Salts

Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] It is a weakly basic compound with two ionizable groups: a tertiary amine and a phenolic hydroxyl group. These functional groups dictate its pKa and influence its solubility, which in turn affects its dissolution and absorption characteristics. The benzoate salt of desvenlafaxine offers specific physicochemical properties that can be advantageous in pharmaceutical formulations.

Quantitative Data Summary

The solubility and pKa values for desvenlafaxine and its common salt forms are summarized in the tables below for easy comparison.

Table 1: Solubility of Desvenlafaxine Salts

| Compound | Solvent | Solubility | Temperature (°C) |

| Desvenlafaxine Benzoate | Water | ~ 60 mg/mL[2] | 25 |

| Desvenlafaxine Succinate (B1194679) | Water | ~ 35 mg/mL[2] | 25 |

| Desvenlafaxine Succinate | Ethanol | ~ 2 mg/mL[3] | Not Specified |

| Desvenlafaxine Succinate | DMSO | ~ 3 mg/mL[3] | Not Specified |

| Desvenlafaxine Succinate | Dimethyl Formamide | ~ 5 mg/mL[3] | Not Specified |

| Desvenlafaxine (Free Base) | 0.1N Hydrochloric Acid | 31 mg/mL[4] | Not Specified |

Table 2: pKa Values of Desvenlafaxine

| Ionizable Group | Estimated pKa[5] | Experimental pKa[6] |

| Tertiary Amine | 9.45 | 8.34 |

| Phenolic Hydroxyl | 10.66 | 10.11 |

Experimental Protocols

The following sections detail the methodologies for determining the aqueous solubility and pKa of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the principles of the shake-flask method, a standard technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.

Materials:

-

This compound powder

-

Purified water (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

pH meter

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a fixed volume of purified water (e.g., 10 mL). The excess solid should be clearly visible.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of desvenlafaxine.

-

Data Analysis: Calculate the solubility in mg/mL from the determined concentration and the dilution factor. The mean of replicate measurements should be reported.

pKa Determination (Potentiometric Titration)

This protocol outlines the determination of the pKa values of desvenlafaxine using potentiometric titration.

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in desvenlafaxine.

Materials:

-

This compound

-

Purified water (degassed)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for ionic strength adjustment

-

Autotitrator or a pH meter with a burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of purified water. Add KCl to maintain a constant ionic strength.

-

Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) with the standardized HCl solution to ensure all basic groups are protonated.

-

Titration: Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant. The titration should be continued past the equivalence points.

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa values can be determined from the half-equivalence points on the titration curve.

-

Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV) and plot it against the volume of NaOH. The peaks in the derivative plot correspond to the equivalence points. The pKa is the pH at half the volume of the equivalence point.

-

For more accurate results, use appropriate software to perform a non-linear regression analysis of the titration data.

-

Discussion

The aqueous solubility of this compound is significantly higher than that of the succinate salt, which could have implications for the design of immediate-release dosage forms. The pH-dependent solubility of desvenlafaxine is a critical factor to consider, as it will influence its dissolution behavior throughout the gastrointestinal tract.

The two pKa values of desvenlafaxine correspond to the ionization of the tertiary amine and the phenolic hydroxyl group. At physiological pH, the tertiary amine will be predominantly protonated, rendering the molecule positively charged. This ionization state is a key determinant of its interaction with biological membranes and its potential for transporter-mediated uptake.

The experimental protocols provided offer robust methods for the in-house characterization of this compound. Adherence to these detailed procedures will ensure the generation of high-quality, reliable data essential for regulatory submissions and the advancement of drug development programs.

References

- 1. Desvenlafaxine - Wikipedia [en.wikipedia.org]

- 2. WO2012140577A1 - Modified release pharmaceutical compositions of desvenlafaxine - Google Patents [patents.google.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

Methodological & Application

Application Note: Quantification of Desvenlafaxine Benzoate using a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

Introduction

Desvenlafaxine (B1082), an active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder.[1] Accurate and precise quantification of Desvenlafaxine in bulk drug and pharmaceutical formulations is crucial for quality control and regulatory compliance. This application note describes a robust, stability-indicating RP-HPLC method for the determination of Desvenlafaxine benzoate (B1203000). The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]

Principle

The chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase composed of an organic solvent and an aqueous buffer. The detection and quantification are performed using a UV detector at a wavelength where Desvenlafaxine exhibits maximum absorbance. The method is designed to be specific for Desvenlafaxine and to separate it from potential degradation products.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector is required.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Binary UHPLC or equivalent |

| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile (B52724): 0.02M KH2PO4 Buffer (pH 4.0 with 0.1% TFA) (65:35 v/v)[2][3][4] |

| Flow Rate | 1.0 mL/min[2][3][4][5] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 230 nm[2][3][4] |

| Run Time | 12 minutes[2] |

Preparation of Solutions

-

Mobile Phase Preparation: Prepare a 0.02M solution of potassium dihydrogen phosphate (B84403) (KH2PO4) in HPLC grade water. Adjust the pH to 4.0 using 1M potassium hydroxide (B78521) (KOH) and add 0.1% trifluoroacetic acid (TFA). Mix 650 mL of acetonitrile with 350 mL of the prepared buffer. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication.[3]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Desvenlafaxine benzoate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-150 µg/mL.[2][3][4]

-

Sample Preparation (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 50 mg of Desvenlafaxine to a 50 mL volumetric flask. Add about 30 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

Method Validation Summary

The developed HPLC method was validated as per ICH Q2(R1) guidelines.[2]

System Suitability

System suitability was assessed by injecting six replicates of a standard solution. The acceptance criteria for the system suitability parameters are presented in Table 2.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| % RSD of Peak Area | ≤ 1.0% |

| % RSD of Retention Time | ≤ 0.5% |

Quantitative Data

The following tables summarize the quantitative data obtained during method validation.

Table 3: Linearity and Range

| Parameter | Result |

| Linearity Range | 10 - 150 µg/mL[2][3][4] |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation | y = mx + c |

Table 4: Precision

| Precision Level | % RSD |

| Repeatability (Intra-day) | < 2.0% |

| Intermediate Precision (Inter-day) | < 2.0% |

Table 5: Accuracy (Recovery)

| Spiked Concentration Level | Mean Recovery (%) |

| 80% | 98.0 - 102.0% |

| 100% | 98.0 - 102.0% |

| 120% | 98.0 - 102.0% |

Table 6: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Result |

| LOD | 4.740 µg/mL[2][3][4] |

| LOQ | 14.365 µg/mL[2][3][4] |

Table 7: Robustness

| Parameter Variation | % RSD |

| Flow Rate (± 0.1 mL/min) | < 2.0% |

| Mobile Phase Composition (± 2%) | < 2.0% |

| Wavelength (± 2 nm) | < 2.0% |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC method for this compound quantification.

Caption: HPLC analysis workflow for this compound.

Conclusion

The described RP-HPLC method is simple, accurate, precise, and robust for the quantification of this compound in bulk and pharmaceutical dosage forms. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis. The stability-indicating nature of the assay ensures that the presence of degradation products does not interfere with the quantification of the active pharmaceutical ingredient.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Single-step extraction for simultaneous quantification of desvenlafaxine and alprazolam in human spiked plasma by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Single-step extraction for simultaneous quantification of desvenlafaxine and alprazolam in human spiked plasma by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: High-Throughput Bioanalysis of Desvenlafaxine in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of desvenlafaxine (B1082) in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The method utilizes a straightforward liquid-liquid extraction (LLE) for sample preparation and offers a rapid chromatographic run time, making it suitable for high-throughput analysis. All experimental parameters have been outlined, and performance characteristics are summarized to demonstrate the method's adherence to regulatory guidelines for bioanalytical method validation.

Introduction

Desvenlafaxine is a selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI) and the major active metabolite of venlafaxine. It is approved for the treatment of major depressive disorder. Accurate quantification of desvenlafaxine in plasma is crucial for assessing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. This document provides a comprehensive protocol for the bioanalysis of desvenlafaxine in human plasma, adaptable for various research and development applications. While the drug is often formulated as a succinate (B1194679) or benzoate (B1203000) salt, this method quantifies the active desvenlafaxine moiety, making it applicable to various formulations.

Experimental

Materials and Reagents

-

Desvenlafaxine reference standard

-

Desvenlafaxine-d6 (internal standard, IS)

-

HPLC-grade methanol (B129727), acetonitrile, and methyl tert-butyl ether (MTBE)

-

Formic acid (analytical grade)

-

Ammonium acetate (B1210297) (analytical grade)

-

Human plasma (K2EDTA)

-

Deionized water

Instrumentation

-

Liquid Chromatograph: Shimadzu VP LC system or equivalent

-

Mass Spectrometer: MDS Sciex API 4000 or equivalent triple quadrupole mass spectrometer with a TurboIonSpray interface

-

Analytical Column: Thermo-BDS Hypersil C8 (50 mm × 4.6 mm, 3 µm) or Symmetry Shield RP18 (50 x 4.6 mm, 3.5 µm)

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of desvenlafaxine and desvenlafaxine-d6 (IS) in methanol at a concentration of 1 mg/mL.

-